Copper mandelate

Description

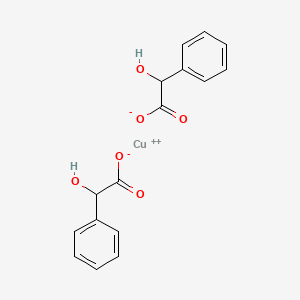

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

102519-25-5 |

|---|---|

Molecular Formula |

C16H14CuO6 |

Molecular Weight |

365.82 g/mol |

IUPAC Name |

copper;2-hydroxy-2-phenylacetate |

InChI |

InChI=1S/2C8H8O3.Cu/c2*9-7(8(10)11)6-4-2-1-3-5-6;/h2*1-5,7,9H,(H,10,11);/q;;+2/p-2 |

InChI Key |

YVNZDAXVCOOLPC-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)[O-])O.C1=CC=C(C=C1)C(C(=O)[O-])O.[Cu+2] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Copper Mandelate Complexes

Direct Synthesis Approaches

Direct synthesis methods provide the most straightforward routes to obtaining copper mandelate (B1228975) compounds. These approaches typically involve the reaction of a copper salt or hydroxide (B78521) with mandelic acid or its corresponding salt.

Acid-Base Reaction Pathways for Copper(II) Mandelate

The synthesis of copper(II) mandelate can be readily achieved through a simple acid-base reaction. A common method involves the reaction of copper(II) hydroxide with dl-mandelic acid in an alcoholic solvent at room temperature. d-nb.inforesearchgate.net This reaction is visually indicated by a color change of the suspension from deep blue, characteristic of copper(II) hydroxide, to the light blue of the copper(II) mandelate product. d-nb.info The reaction proceeds over several days to ensure complete formation of the complex, [Cu(κ²-O,O'-mand)₂]. d-nb.inforesearchgate.net Infrared spectroscopy of the resulting product shows a broad medium-intensity band around 3100 cm⁻¹, which is attributed to the ν(OH) stretching, and the asymmetric ν(COO) stretching is observed at 1578 cm⁻¹. d-nb.info A notable broad band at 2600 cm⁻¹ suggests the presence of strong O-H···O hydrogen bonds involving the mandelate ions. d-nb.info

Another direct approach involves the reaction of copper acetate (B1210297) with L-mandelic acid at room temperature, which yields a chiral coordination polymer, [Cu(C₆H₅CH(OH)COO)(μ-C₆H₅CH(OH)COO)]. acs.orgresearchgate.net This method is significant as it produces a non-centrosymmetric structure, in contrast to some hydrothermal methods. acs.orgresearchgate.net

| Reactants | Solvent | Conditions | Product | Citation |

| Copper(II) hydroxide, dl-mandelic acid | Ethanol (B145695) | Room temperature, 3 days | [Cu(κ²-O,O'-mand)₂] | d-nb.inforesearchgate.net |

| Copper acetate, L-mandelic acid | Not specified | Room temperature | [Cu(C₆H₅CH(OH)COO)(μ-C₆H₅CH(OH)COO)] | acs.orgresearchgate.net |

Hydrothermal Synthesis Routes for Copper Mandelate Coordination Polymers

Hydrothermal synthesis is a powerful technique for generating crystalline coordination polymers. However, in the case of this compound, this method can lead to the racemization of mandelic acid, resulting in a centrosymmetric coordination polymer. acs.orgresearchgate.netresearchgate.net This outcome is contrasted with room-temperature syntheses that can preserve the chirality of the mandelate ligand, leading to non-centrosymmetric structures. acs.orgresearchgate.net

The hydrothermal treatment of aqueous mixtures of a copper(II) source, a suitable organic ligand, and a crystallization mediator like 1,10-phenanthroline (B135089) can yield various coordination compounds, including one-dimensional coordination polymers. mdpi.com While not exclusively focused on mandelate, these methodologies are applicable to the synthesis of this compound coordination polymers. The pH of the reaction mixture can also play a crucial role in directing the in situ metal/ligand redox reactions and the final structure of the coordination polymer. rsc.org

A notable example of a non-hydrothermal synthesis of a this compound coordination polymer is the reaction of copper acetate with L-mandelic acid at room temperature. This method produces a novel chiral coordination polymer, [Cu(C₆H₅CH(OH)COO)(μ-C₆H₅CH(OH)COO)], which forms a one-dimensional zigzag chain structure. acs.orgresearchgate.net This structure is highly distorted octahedral at the copper center and is bridged by the chiral mandelate ligand in an unusual coordination mode. acs.orgresearchgate.net

Synthesis of Mixed-Ligand this compound Complexes

The introduction of ancillary ligands into the coordination sphere of this compound allows for the fine-tuning of the electronic and steric properties of the resulting complexes. These mixed-ligand systems are of significant interest for their potential applications in catalysis and materials science.

Incorporation of Phosphine (B1218219) Ligands: Copper(I) Mandelate-Phosphine Systems

Mixed-ligand copper(I) mandelate-phosphine complexes are synthesized through the reduction of a copper(II) mandelate precursor in the presence of a phosphine ligand. d-nb.inforesearchgate.net For instance, the treatment of [Cu(κ²-O,O'-mand)₂] with a slight excess of triphenylphosphine (B44618) (PPh₃) in refluxing ethanol leads to the reduction of the Cu(II) center and the formation of the copper(I) complex [Cu(PPh₃)₃(κ-O-mand)]. d-nb.inforesearchgate.net

Interestingly, the stoichiometry of the resulting complex can be controlled. To obtain a bis-phosphine complex, [Cu(PPh₃)₂(κ²-O,O'-mand)], the tris-phosphine complex can be gently refluxed in isopropyl ether to encourage the dissociation of a PPh₃ molecule. d-nb.info The different coordination modes of the mandelate ligand in these complexes are distinguishable by infrared spectroscopy, with the asymmetric ν(C=O) stretching frequency being a key indicator. d-nb.inforesearcher.life

| Precursor Complex | Ancillary Ligand | Reaction Conditions | Product Complex | Citation |

| [Cu(κ²-O,O'-mand)₂] | Triphenylphosphine (PPh₃) | Refluxing ethanol | [Cu(PPh₃)₃(κ-O-mand)] | d-nb.inforesearchgate.net |

| [Cu(PPh₃)₃(κ-O-mand)] | - | Gentle reflux in isopropyl ether | [Cu(PPh₃)₂(κ²-O,O'-mand)] | d-nb.info |

Preparation of Heterometallic this compound Compounds

The synthesis of heterometallic this compound compounds introduces a second metal center, leading to complexes with potentially enhanced catalytic or magnetic properties. A notable example is the preparation of bimetallic copper-vanadium mandelato complexes.

Two novel heterometallic complexes, [Cu(bpy)₂V₂O₂(O₂)₂(R-mand)₂][Cu(bpy)₂V₂O₂(O₂)₂(S-mand)₂]·2CH₃CN·2H₂O and [Cu(phen)₂V₂O₂(O₂)₂(R-mand)₂][Cu(phen)₂V₂O₂(O₂)₂(S-mand)₂]·2CH₃CN·2H₂O, have been synthesized and characterized. researchgate.netresearchgate.net These complexes feature both copper(II) and vanadium(V) centers. The bridging between the metal atoms differs in these two compounds; in the bipyridine complex, a Cu-O-V bond is present, whereas in the phenanthroline complex, the metals are connected through a carboxylic group (Cu-O-C-O-V). researchgate.netresearchgate.net

Synthesis of Bimetallic Copper-Vanadium Mandelato Complexes

The creation of bimetallic copper-vanadium mandelato complexes has been successfully achieved through self-assembly methods in solution. These syntheses typically involve the reaction of a vanadium source, such as ammonium (B1175870) vanadate (B1173111) (NH₄VO₃), with mandelic acid (H₂mand), followed by the introduction of a copper salt and an ancillary ligand like imidazole (B134444), 2,2'-bipyridine (B1663995) (bpy), or 1,10-phenanthroline (phen). The resulting structures are often polymeric and exhibit diverse coordination modes.

One prominent synthetic route yields one-dimensional (1D) polymeric chains. In this method, an aqueous solution of NH₄VO₃ is treated with mandelic acid (either racemic or an enantiomerically pure form like (S)-mandelic acid). sci-hub.seresearchgate.net The subsequent addition of a copper(II) source and imidazole results in the formation of polymers constructed from [Cu(imidazole)₄]²⁺ cations linked by [V₂O₄(mand)₂]²⁻ anions. sci-hub.se The copper(II) center is coordinated by four nitrogen atoms from the imidazole ligands in a tetragonal plane, while the apical positions are occupied by terminal oxido ligands from the vanadate anions, creating the polymeric chain. sci-hub.se The chirality of the mandelato ligand influences the final structure, leading to different orientations of the phenyl groups and affecting the Cu-O bond distances. sci-hub.se For instance, the complex with the racemic mandelato ligand, [Cu(im)₄V₂O₄(mand)₂]n, shows a shorter Cu-O bond distance compared to the complex with the (S)-enantiomer, [Cu(im)₄(V₂O₄((S)-mand)₂)]n·2nH₂O. sci-hub.se

Another synthetic strategy involves the use of ancillary ligands like bpy and phen, which leads to discrete bimetallic complexes rather than polymers. researchgate.net The reaction of vanadium(V) oxo peroxo mandelato precursors with copper(II) salts in the presence of bpy or phen yields novel heterometallic complexes. researchgate.net The nature of the ancillary ligand has been shown to dictate the bridging mode between the copper and vanadium atoms. For example, in the complex with bpy, a direct Cu–O–V bridge is formed. In contrast, the complex synthesized with phen features a bridging carboxylic group, resulting in a Cu–O–C–O–V linkage. researchgate.net These findings demonstrate that the choice of ancillary N-donor ligands provides a powerful tool for controlling the final architecture of the bimetallic assembly. researchgate.net

Table 1: Bimetallic Copper-Vanadium Mandelato Complexes

| Compound Formula | Ancillary Ligand | Mandelic Acid Form | Bridging Detail | Reference |

|---|---|---|---|---|

| [Cu(im)₄V₂O₄(mand)₂]n | Imidazole (im) | Racemic | [Cu(im)₄]²⁺ cations linked by [V₂O₄(mand)₂]²⁻ anions via Cu-O bonds. | sci-hub.seresearchgate.net |

| [Cu(im)₄(V₂O₄((S)-mand)₂)]n·2nH₂O | Imidazole (im) | (S)-Mandelic Acid | [Cu(im)₄]²⁺ cations linked by [V₂O₄((S)-mand)₂]²⁻ anions via Cu-O bonds. Different phenyl group orientation compared to the racemic version. | sci-hub.seresearchgate.net |

| [Cu(bpy)₂V₂O₂(O₂)₂(R-mand)₂][Cu(bpy)₂V₂O₂(O₂)₂(S-mand)₂]·2CH₃CN·2H₂O | 2,2'-Bipyridine (bpy) | Racemic (forms separate R and S complexes in the unit cell) | Bridging oxygen atom forms a Cu-O-V link. | researchgate.net |

| [Cu(phen)₂V₂O₂(O₂)₂(R-mand)₂][Cu(phen)₂V₂O₂(O₂)₂(S-mand)₂]·2CH₃CN·2H₂O | 1,10-Phenanthroline (phen) | Racemic (forms separate R and S complexes in the unit cell) | Bridging through the carboxylic group results in a Cu-O-C-O-V linkage. | researchgate.net |

Integration of this compound into Lanthanide Systems

The integration of this compound units into systems containing lanthanide (Ln) ions presents a synthetic challenge due to the differing coordination preferences of d-block (copper) and f-block (lanthanide) elements. However, several strategies have been developed to create heterometallic Cu-Ln complexes, which are of interest for their potential magnetic and optical properties.

One approach relies on the self-assembly of metallacrowns, where a ligand directs the arrangement of metal ions into a macrocyclic structure. While not using mandelic acid directly, a closely related ligand, mandelohydroxamic acid (MHA), has been successfully used to form 15-metallacrown-5 complexes containing both copper(II) and a lanthanide(III) ion. sci-hub.se In this system, five Cu(II) ions form a ring structure, held together by five deprotonated MHA ligands. This assembly creates a central cavity that encapsulates a single lanthanide ion. sci-hub.se Spectroscopic studies revealed that the order of metal salt addition is critical for the successful formation of these complexes. The addition of Cu(II) to a solution already containing the lanthanide ion and the ligand leads to the desired pentanuclear species. sci-hub.se This highlights the thermodynamic and kinetic factors that must be controlled in solution to favor the heterometallic product over homometallic complexes.

A more general strategy for creating polynuclear copper-lanthanide structures involves using ligands with multiple coordination sites capable of bridging the different metal ions. Carboxylate groups are particularly effective for this purpose. Hydrothermal reactions involving copper(II) salts, lanthanide oxides, and bridging carboxylate ligands like oxydiacetic acid have yielded 3D heterometallic polymers. conicet.gov.ar Although a direct example using mandelate in this specific type of hydrothermal synthesis is not prominently documented, the principle of using a polyfunctional carboxylate to bridge Cu(II) and Ln(III) ions is well-established. The mandelate ligand, with its carboxylate and hydroxyl groups, is a suitable candidate for such a bridging role.

Modern synthetic methodologies also offer pathways for integrating copper and lanthanide functionalities. Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," has been employed to synthesize dinuclear lanthanide complexes. rsc.org In this method, a copper catalyst is used to form a triazole-based bridge linking two lanthanide-containing units. While this does not integrate a this compound unit directly into the final structure, it showcases the use of copper as a catalytic tool to build complex lanthanide architectures. A related copper-free click chemistry approach has also been developed to attach lanthanide chelators to biomolecules, avoiding the use of potentially cytotoxic copper catalysts. biologists.comnih.gov These advanced methods represent indirect but powerful strategies for the deliberate assembly of systems containing both copper and lanthanides.

Table 2: Compounds Related to Copper-Lanthanide System Integration

| Complex Type | Key Ligand | Metal Ions | Synthetic Strategy | Reference |

|---|---|---|---|---|

| 15-Metallacrown-5 | Mandelohydroxamic Acid | Cu(II), Ln(III) (e.g., Nd³⁺) | Self-assembly in solution; order of metal addition is crucial. | sci-hub.se |

| Heterometallic Polymer | Oxydiacetic Acid (oda) | Cu(II), Ln(III) (Dy, Ho, Er, Y) | Hydrothermal reaction of metal salts with a bridging carboxylate ligand. | conicet.gov.ar |

| Dinuclear Lanthanide Complex | Alkyne-functionalized cyclen, di-azides | Eu(III) or Tb(III) (plus Cu(I) catalyst) | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a bridging triazole. | rsc.org |

| Lanthanide Chelator Bioconjugate | DTPA, DBCO-amine, p-azidophenylalanine | Ln(III) | Copper-free click chemistry to attach a chelator to a protein. | biologists.comnih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone in the structural analysis of copper mandelate (B1228975). numberanalytics.com It is particularly effective for determining the coordination mode of the mandelate ligand and identifying non-covalent interactions such as hydrogen bonding. numberanalytics.com

The coordination of the mandelate ligand to the copper center can be effectively determined by analyzing the stretching frequencies (ν) of its carboxylate (COO) and hydroxyl (OH) groups in the IR spectrum. The difference (Δν) between the asymmetric (ν_asym_) and symmetric (ν_sym_) stretching frequencies of the carboxylate group is a critical diagnostic tool.

In a study of mixed-ligand copper(I) phosphine (B1218219) mandelate complexes, two distinct coordination modes were identified. d-nb.inforesearchgate.net For the complex [Cu(PPh3)3(к-O-mand)] (CuP3M), the mandelate ligand acts in a monodentate fashion (к-O). d-nb.info This is characterized by an asymmetric carboxylate stretch at 1626 cm⁻¹ and a symmetric stretch at 1349 cm⁻¹. d-nb.inforesearchgate.net The resulting large separation (Δν = 277 cm⁻¹) is indicative of a monodentate coordination. d-nb.inforesearchgate.net

Conversely, in the complex [Cu(PPh3)2(к²-O,O'-mand)] (CuP2M), the mandelate ligand is bidentate, chelating the copper atom through both a carboxylate oxygen and the hydroxyl oxygen (к²-O,O'). d-nb.info This mode is confirmed by an asymmetric carboxylate stretching frequency at 1593 cm⁻¹ and a symmetric one at 1351 cm⁻¹. d-nb.info The change in these frequencies compared to the monodentate complex clearly demonstrates the utility of IR spectroscopy in assigning coordination modes. researchgate.net

Additionally, the hydroxyl group's stretching frequency provides further evidence. In the starting material for these syntheses, [Cu(k2-O,O”-mand)2], a broad band around 3100 cm⁻¹ is attributed to ν(OH). d-nb.info In the phosphine complexes where the OH group is not directly involved in chelation or strong hydrogen bonding, sharper bands appear at higher frequencies, such as 3362 cm⁻¹ in CuP3M and 3342 cm⁻¹ in CuP2M. d-nb.info

Table 1: Infrared Spectroscopic Data for Copper Mandelate Complexes

| Compound | Coordination Mode | ν(COO)asym (cm⁻¹) | ν(COO)sym (cm⁻¹) | Δν (cm⁻¹) | ν(OH) (cm⁻¹) | Reference |

|---|---|---|---|---|---|---|

| [Cu(PPh3)3(к-O-mand)] | Monodentate (к-O) | 1626 | 1349 | 277 | 3362 | d-nb.info, researchgate.net |

| [Cu(PPh3)2(к²-O,O'-mand)] | Bidentate (к²-O,O') | 1593 | 1351 | 242 | 3342 | d-nb.info, researchgate.net |

IR spectroscopy is also instrumental in identifying hydrogen bonding, which plays a significant role in the supramolecular structure of this compound compounds. nih.gov In the copper(II) starting material, [Cu(k2-O,O”-mand)2], a broad band observed at 2600 cm⁻¹ is indicative of strong O-H···O hydrogen bonds involving the mandelate ions. d-nb.info The formation of one-dimensional chain structures and layered arrangements in certain this compound polymers is facilitated by multiple hydrogen bonds between the hydroxyl and carboxylate moieties of adjacent mandelate ligands. nih.gov In contrast, the IR spectrum of the CuP3M complex shows a band at 3362 cm⁻¹, which is associated with an OH group that is not involved in hydrogen bonding. d-nb.info

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides invaluable data on the structure and dynamics of this compound complexes in the solution state. Specific nuclei, including ¹H, ¹³C, and ³¹P, are used to characterize the ligand environment, confirm the molecular backbone, and probe the nature of ancillary ligands.

¹H NMR spectroscopy is used to characterize the proton environment of the mandelate ligand and any other coordinated organic molecules. d-nb.info In deuterated chloroform (B151607) (CDCl₃), the spectrum for the complex [Cu(PPh3)3(к-O-mand)] (CuP3M) displays a doublet for the methine proton (CH) at 4.99 ppm and a corresponding doublet for the hydroxyl proton (OH) at 4.37 ppm. d-nb.info The coupling between these two protons confirms their proximity, and the assignment was further verified by isotopic exchange with D₂O. d-nb.info

For the complex [Cu(PPh3)2(к²-O,O'-mand)] (CuP2M), the ¹H NMR spectrum shows singlet signals for the CH proton at 4.99 ppm and the OH proton at 4.38 ppm. d-nb.info The absence of coupling in this case is consistent with a different solution-state structure or faster exchange dynamics compared to CuP3M. d-nb.info

¹³C NMR spectroscopy is essential for confirming the carbon framework of the mandelate ligand within the complex. ceitec.czudel.edu For both the CuP3M and CuP2M complexes, the spectra show characteristic signals for the methine (CH) and carboxylate (COO) carbons. In CuP3M, these resonances appear at 74.5 ppm (CH) and 177.9 ppm (COO). d-nb.info Similarly, for CuP2M, signals are observed at 74.4 ppm (CH) and 178.1 ppm (COO). d-nb.info These chemical shifts confirm the integrity of the mandelate carbon skeleton upon coordination.

For this compound complexes that incorporate phosphine ligands, such as triphenylphosphine (B44618) (PPh₃), ³¹P NMR spectroscopy is a powerful tool for characterization. rasayanjournal.co.in This technique is highly sensitive to the electronic and geometric environment of the phosphorus atoms. rasayanjournal.co.in

In the complex [Cu(PPh3)3(к-O-mand)], the three coordinated phosphine ligands generate a sharp singlet in the ³¹P{¹H} NMR spectrum at 3.28 ppm, indicating a symmetrical environment where the three phosphorus atoms are chemically equivalent. d-nb.inforesearchgate.net In the case of [Cu(PPh3)2(к²-O,O'-mand)], which contains two phosphine ligands, a sharp singlet is observed at 2.34 ppm. d-nb.inforesearchgate.net This confirms the presence and equivalence of the phosphine ligands in the solution state.

Table 2: NMR Spectroscopic Data for Phosphine-Containing this compound Complexes in CDCl₃

| Compound | ¹H NMR (δ, ppm) | ¹³C{¹H} NMR (δ, ppm) | ³¹P{¹H} NMR (δ, ppm) | Reference |

|---|---|---|---|---|

| [Cu(PPh3)3(к-O-mand)] | 4.99 (d, CH), 4.37 (d, OH) | 74.5 (CH), 177.9 (COO) | 3.28 (s) | d-nb.info, researchgate.net |

Table of Mentioned Compounds

| Compound Name | Formula / Abbreviation |

|---|---|

| Copper(II) Mandelate | [Cu(C₈H₇O₃)₂] or [Cu(k2-O,O”-mand)2] |

| Tris(triphenylphosphine)mandelato copper(I) | [Cu(PPh3)3(к-O-mand)] / CuP3M |

| Bis(triphenylphosphine)mandelato copper(I) | [Cu(PPh3)2(к²-O,O'-mand)] / CuP2M |

| Mandelic Acid | C₈H₈O₃ |

| Triphenylphosphine | P(C₆H₅)₃ / PPh₃ |

| Deuterated Chloroform | CDCl₃ |

Vanadium-51 Nuclear Magnetic Resonance (⁵¹V NMR) in Heterometallic Copper-Vanadium Systems

Vanadium-51 Nuclear Magnetic Resonance (⁵¹V NMR) spectroscopy is a powerful tool for investigating the speciation and chemical environment of vanadium in solution. huji.ac.il In the context of heterometallic copper-vanadium systems involving the mandelate ligand, ⁵¹V NMR spectra provide crucial insights into the integrity and decomposition of these complexes in various solvents. researchgate.net

Studies on bimetallic copper-vanadium mandelato complexes have been performed in dimethyl sulfoxide (B87167) (DMSO) to preserve the integrity of the complexes, which tend to decompose immediately in aqueous solutions. researchgate.net For instance, the ⁵¹V NMR spectrum of a vanadium(V) oxo peroxo mandelato complex in DMSO solution revealed a complex series of decomposition reactions. researchgate.net These reactions ultimately led to the formation of the [(V₂O₄(S,R-mand)₂)₂]²⁻ anion as the sole product. researchgate.net

In aqueous solutions, ⁵¹V NMR studies of vanadate (B1173111) with mandelic acid have shown the presence of two predominant species: a dinuclear [V₂O₄(mand)₂]²⁻ (V₂L₂) and a trinuclear [V₃O₇((R)-mand)((S)-mand)]³⁻ (V₃L₂) anion. researchgate.net The relative concentration of the V₃L₂ species increases in slightly acidic conditions (pH ≈ 6). researchgate.net The chemical shifts observed in the ⁵¹V NMR spectra are characteristic of different vanadium species; for example, signals around -540, -534, and -511 ppm are assigned to peroxidovanadium species without the mandelic acid ligand, while a signal at -495 ppm is attributed to monoperoxido mandelato complexes of vanadium. researchgate.net

X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction for Definitive Molecular and Crystal Structure Determination

SC-XRD analysis has revealed a variety of coordination geometries for the copper center in mandelate complexes, influenced by factors such as ancillary ligands and crystallization conditions.

Tetrahedral Geometry : In the mixed-ligand complex [Cu(PPh₃)₂(κ²-O,O'-mand)], the copper(I) center exhibits a tetrahedral geometry with a P₂O₂ coordination sphere. d-nb.inforesearchgate.net A similar tetrahedral geometry is observed in [Cu(PPh₃)₂(κ-O-mand)(iPrOH)], where an isopropanol (B130326) molecule occupies a coordination site. researchgate.net

Square Pyramidal Geometry : A copper(II) bromide complex, [Cu(C₁₀H₂₄N₄)Br]Br, shows the Cu(II) sites adopting a distorted square pyramidal geometry. sci-hub.se

Detailed structural parameters, including interatomic bond lengths and angles, have been precisely determined for several this compound complexes. This data is fundamental for understanding the nature of the coordination bonds and the steric and electronic effects of the ligands.

For the complex [Cu(PPh₃)₂(κ²-O,O'-mand)], the coordination of the mandelate ligand is chelated (κ²-O,O'), leading to specific bond distances and a constrained bite angle. d-nb.info In contrast, the heterometallic polymer [Cu(im)₄(V₂O₄(mand)₂)ₙ] features longer, weaker bonds between the copper center and the bridging oxido ligands from the vanadate anion. sci-hub.se

| Complex | Bond/Angle | Value | Reference |

|---|---|---|---|

| [Cu(PPh₃)₂(κ²-O,O'-mand)] | Cu–P1 | 2.2363(8) Å | d-nb.info |

| Cu–P2 | 2.2500(8) Å | d-nb.info | |

| Cu–O1 | 2.131(2) Å | d-nb.info | |

| Cu–O2 | 2.365(3) Å | d-nb.info | |

| O1–Cu–O2 | 56.84(9)° | d-nb.info | |

| [Cu(im)₄(V₂O₄(mand)₂)ₙ] | Cu–O | 2.4095(12) Å | sci-hub.se |

| V=O (terminal) | 1.6215(12) Å | sci-hub.se | |

| V–O (bridging) | 1.8080(11) Å | sci-hub.se | |

| [Cu(im)₄(V₂O₄((S)-mand)₂)ₙ]·2nH₂O | Cu–O | 2.4547(16) Å | sci-hub.se |

| Cu–O' | 2.5413(16) Å | sci-hub.se |

The use of enantiomerically pure mandelic acid as a ligand has led to the synthesis of chiral coordination polymers (CPs). These materials are of significant interest due to their potential applications in enantioselective separations, catalysis, and nonlinear optics. researchgate.net

A notable example is the chiral polymer [Cu(C₆H₅CH(OH)COO)(μ-C₆H₅CH(OH)COO)], synthesized from L-mandelic acid. researchgate.netnih.gov X-ray crystallography confirmed that this compound crystallizes in the non-centrosymmetric space group C2. researchgate.netnih.govacs.org This is in contrast to a previously reported this compound prepared via a hydrothermal reaction, which resulted in a centrosymmetric polymer due to the racemization of the mandelic acid. researchgate.netnih.gov The non-centrosymmetric nature of the chiral polymer gives rise to properties such as second-harmonic generation (SHG) activity. researchgate.netnih.gov

Similarly, heterometallic copper-vanadium systems built with chiral mandelato ligands have been shown to form non-centrosymmetric structures. The compound [Cu(im)₄(V₂O₄((S)-mand)₂)ₙ]·2nH₂O crystallizes in the monoclinic, non-centrosymmetric space group P2₁. sci-hub.seresearchgate.net Other copper complexes have also been reported to crystallize in non-centrosymmetric space groups, such as P2₁2₁2₁. sci-hub.se

| Complex | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| [Cu(C₆H₅CH(OH)COO)(μ-C₆H₅CH(OH)COO)] (1-L) | C₁₆H₁₄CuO₆ | Monoclinic | C2 | researchgate.netnih.gov |

| [Cu(im)₄(V₂O₄(mand)₂)ₙ] | C₂₈H₂₈CuN₈O₁₀V₂ | Triclinic | P-1 | sci-hub.seresearchgate.net |

| [Cu(im)₄(V₂O₄((S)-mand)₂)ₙ]·2nH₂O | C₂₈H₃₂CuN₈O₁₂V₂ | Monoclinic | P2₁ | sci-hub.seresearchgate.net |

The self-assembly of this compound complexes into higher-order supramolecular architectures is directed by a combination of non-covalent interactions, including hydrogen bonding and aromatic (π-π) stacking. mdpi.com These interactions are crucial in defining the final crystal packing. d-nb.inforesearchgate.net

In the structure of [Cu(PPh₃)₂(κ²-O,O'-mand)], molecules are linked by intermolecular O-H···O hydrogen bonds between the non-coordinated hydroxyl groups of adjacent mandelate ligands. d-nb.inforesearchgate.net In the chiral polymer [Cu(C₆H₅CH(OH)COO)(μ-C₆H₅CH(OH)COO)], the primary structure is a one-dimensional (1D) zigzag chain. researchgate.netnih.gov These chains then interdigitate with each other, forming a layered structure that is stabilized by multiple aromatic interactions and hydrogen bonds involving the hydroxyl and carboxylate groups of the mandelate ligands. researchgate.netnih.gov This demonstrates how the mandelate ligand's functional groups act as both hydrogen bond donors and acceptors to facilitate the creation of extended arrangements. d-nb.info The spontaneous self-assembly of these building blocks, guided by noncovalent forces, is a key principle in constructing complex supramolecular coordination architectures. mdpi.com

Powder X-ray Diffraction (PXRD) for Bulk Phase Purity and Crystallinity Assessment

Powder X-ray Diffraction (PXRD) is a fundamental technique for confirming the crystallinity and phase purity of bulk materials. researchgate.netcreative-biostructure.com In the study of this compound, PXRD patterns are used to verify the formation of the crystalline structure. researchgate.net The diffraction peaks observed in the PXRD pattern are compared with standard diffraction data, such as those from the International Centre for Diffraction Data (ICDD), to confirm the desired phase. researchgate.net For instance, the PXRD measurements of a copper dimandelate (CuDM) compound confirmed its crystallinity, which is a prerequisite for further structural characterization. researchgate.net The positions and intensities of the diffraction peaks provide information about the unit cell dimensions and the arrangement of atoms within the crystal lattice. creative-biostructure.comarxiv.org Any deviation from the expected pattern can indicate the presence of impurities or different crystalline phases. researchgate.net

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is employed to investigate the electronic transitions within this compound complexes. mdpi.com The absorption of ultraviolet and visible light by the complex corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. msu.edu

In copper(II) complexes, two main types of electronic transitions are typically observed:

d-d Transitions: These transitions occur between the d-orbitals of the copper(II) ion. They are generally weak and appear in the visible region of the spectrum. wsrpublishing.comresearchgate.net For many copper(II) complexes, a broad, weak absorption band is observed at longer wavelengths, which is characteristic of these d-d transitions. mdpi.comwsrpublishing.com

Ligand-to-Metal Charge Transfer (LMCT) Transitions: These are more intense transitions where an electron moves from a molecular orbital primarily located on the mandelate ligand to a d-orbital of the copper(II) ion. mdpi.comnih.gov These transitions typically occur in the ultraviolet or near-visible region of the spectrum. mdpi.comnih.gov

A study of copper(II) mandelate complexes revealed a stoichiometry of 1:2 (metal:ligand) using Job's method and the mole ratio method at various wavelengths, including 252 nm, 258 nm, and 265 nm. niscpr.res.in The absorption maximum of the mandelic acid ligand itself was noted at 258 nm. niscpr.res.in In another investigation, a novel chiral coordination polymer of this compound was synthesized, showcasing a different structure from previously reported centrosymmetric versions. researchgate.net

The UV-Vis spectrum of a copper(II) complex with mandelate and 1,10-phenanthroline (B135089) showed characteristic absorption bands. researchgate.net The stability of some copper complexes has been assessed using UV-Vis spectroscopy, demonstrating their integrity in solution over extended periods. researchgate.net Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to simulate and interpret the experimental UV-Vis spectra, providing deeper insight into the nature of the electronic transitions. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Copper(II) Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying paramagnetic species, such as those containing the copper(II) ion (d⁹ configuration). libretexts.org EPR spectroscopy provides detailed information about the electronic structure and the local environment of the copper center. researchgate.netnih.gov

The key parameters obtained from an EPR spectrum are the g-values and the hyperfine coupling constants (A-values). nih.gov The g-values are indicative of the geometry of the copper(II) center. For instance, in an axially elongated octahedral or square planar geometry, the unpaired electron resides in the d(x²-y²) orbital, leading to a characteristic axial spectrum with g|| > g⊥ > 2.0023. libretexts.orgresearchgate.net Conversely, a compressed octahedral or trigonal bipyramidal geometry often results in the unpaired electron being in the d(z²) orbital, giving a spectrum with g⊥ > g|| ≈ 2.0023. researchgate.net

The hyperfine splitting in the EPR spectrum arises from the interaction of the unpaired electron with the nuclear spin of the copper atom (I = 3/2), which splits the signal into four lines. libretexts.org Further splitting, known as superhyperfine splitting, can occur due to the interaction with the nuclear spins of coordinating ligand atoms, such as nitrogen. libretexts.org

In the context of this compound, EPR studies, in conjunction with other spectroscopic methods, help to elucidate the coordination geometry around the copper(II) ion. nih.govresearchgate.net For example, the EPR spectra of copper(II) complexes with α-hydroxycarboxylic acids, including mandelic acid, have been used to characterize their structures. researchgate.net The analysis of EPR spectra at different frequencies, such as L-band (around 2 GHz), can provide more reliable information about the number of coordinating nitrogen atoms compared to the more common X-band (around 9.5 GHz) measurements. nih.gov

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This information is then used to verify the empirical formula of the synthesized this compound complex. researchgate.netthermofisher.com

For instance, in the synthesis of a copper dimandelate (CuDM) compound, the predicted chemical formula, (Cu[(C₆H₅)HOCHCOO)]₂), was successfully verified by CHNS elemental analysis. researchgate.net Similarly, for solid-state copper(II) mandelate, elemental analysis was used alongside thermogravimetry and complexometry to establish the stoichiometry, confirming the general formula ML₂ (where M is the metal and L is the mandelate ligand). researchgate.net The results of elemental analysis are typically presented as calculated and found percentages, and a close agreement between these values confirms the purity and proposed stoichiometry of the compound. wsrpublishing.com

Table 1: Illustrative Elemental Analysis Data for a this compound Complex

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 52.52 | 52.48 |

| Hydrogen (H) | 3.86 | 3.82 |

| Copper (Cu) | 17.37 | 17.31 |

| Note: This is a representative table based on typical findings for a Cu(C₈H₇O₃)₂ complex and does not represent a specific experimental result from the cited sources. |

Magnetic Moment Studies on this compound Complexes

Magnetic moment studies provide valuable insights into the electronic configuration and the presence of unpaired electrons in a transition metal complex. uctm.edu For copper(II) complexes, which have one unpaired electron (d⁹ configuration), the expected spin-only magnetic moment is 1.73 Bohr Magnetons (B.M.). mdpi.com

The experimentally measured magnetic moment of a this compound complex can deviate from this value due to several factors, including spin-orbit coupling and magnetic exchange interactions between adjacent copper centers. uctm.edujocpr.com A magnetic moment value close to the spin-only value is typically indicative of a monomeric copper(II) species with minimal magnetic interactions. mdpi.com

In some cases, the magnetic moment of a copper complex can be lower than the spin-only value, suggesting antiferromagnetic coupling between copper ions. jocpr.com This can occur in dimeric or polymeric structures where the copper centers are in close enough proximity for their magnetic orbitals to overlap. Conversely, a value slightly higher than 1.73 B.M. has also been reported for a this compound complex. niscpr.res.in Temperature-dependent magnetic susceptibility measurements can further elucidate the nature of these magnetic interactions. uctm.edu For example, a decrease in the effective magnetic moment with decreasing temperature is a hallmark of antiferromagnetic coupling. mdpi.com

Coordination Chemistry and Supramolecular Architectures

Diverse Ligand Denticity and Coordination Modes of the Mandelate (B1228975) Anion

The mandelate anion, derived from mandelic acid, is a versatile ligand in coordination chemistry. Its ability to bind to metal centers, such as copper, through various coordination modes is a key factor in the structural diversity of the resulting complexes. The mandelate anion possesses two key functional groups, a carboxylate and a hydroxyl group, both of which can participate in coordination.

The coordination modes of the mandelate anion to copper centers are manifold. In some instances, it acts as a monodentate ligand, coordinating to the copper ion through one of the oxygen atoms of the carboxylate group. d-nb.inforesearchgate.net In other cases, it exhibits a bidentate chelation, where both the carboxylate and hydroxyl oxygens bind to the same copper center, forming a stable five-membered ring. d-nb.inforesearchgate.net A bridging coordination mode is also prevalent, where the mandelate anion links two different copper centers. This bridging can occur in several ways, including through the two oxygen atoms of the carboxylate group or a combination of the carboxylate and hydroxyl groups. acs.org For example, a novel chiral coordination polymer, [Cu(C₆H₅CH(OH)COO)(μ-C₆H₅CH(OH)COO)], showcases both bridging and terminal coordination modes of the mandelate ligand. acs.org In this structure, the bridging mandelate ligand connects copper centers through both the carboxylate and hydroxyl groups. acs.org

The flexibility in coordination is further highlighted by the formation of different structural motifs. For instance, in a complex synthesized with racemic mandelate, the anion coordinates in a bidentate fashion. researchgate.net In another instance, the dissociation of a phosphine (B1218219) ligand from a copper(I) complex allows the mandelate anion to switch its coordination from monodentate (κ-O) to bidentate (κ²-O,O'). d-nb.info This adaptability underscores the significant role of reaction conditions and ancillary ligands in dictating the final coordination geometry.

Geometric Distortions and Coordination Polyhedra of Copper Centers in Mandelate Complexes

The coordination environment around the copper(II) ion in mandelate complexes often deviates from ideal geometries, leading to a variety of coordination polyhedra. These distortions are frequently attributed to the Jahn-Teller effect, a phenomenon common in d⁹ copper(II) complexes. researchgate.netlibretexts.orglibretexts.org This effect results in the elongation or compression of axial bonds to remove the degeneracy of the eg orbitals, leading to a more stable, lower-symmetry structure. libretexts.orglibretexts.org

In many copper mandelate complexes, the copper center adopts a distorted octahedral geometry. acs.orgpsu.edu For example, in a chiral coordination polymer, the copper center exhibits a highly distorted octahedral structure, which is bridged by the chiral mandelate ligand in an unusual coordination mode. acs.orgacs.org This distortion is crucial in the formation of a one-dimensional zigzag chain structure. acs.org Similarly, in mixed-ligand complexes of copper(II) with lactate (B86563) and 4,4'-bipyridine, the copper atom is in an elongated tetragonally distorted octahedral environment. researchgate.net

Square-pyramidal geometry is another common coordination polyhedron observed for copper in these complexes. researchgate.net In some cases, the geometry can be intermediate between a square pyramid and a trigonal bipyramid. psu.edu The specific geometry is influenced by the nature of the ligands and the packing forces within the crystal lattice. For instance, in [Cu(PPh₃)₂(κ²-O,O'-mand)], the copper center displays a tetrahedral geometry. d-nb.info The choice of solvent can also influence the coordination geometry, as seen in the formation of a five-coordinate copper(II) complex with a distorted square pyramidal geometry. mdpi.com

The following table summarizes the observed coordination geometries and key bond parameters in selected this compound complexes:

| Complex | Copper(II) Geometry | Key Bond Distances (Å) | Key Bond Angles (°) | Reference |

| [Cu(PPh₃)₂(κ²-O,O'-mand)] | Tetrahedral | Cu-P1: 2.2363(8), Cu-P2: 2.2500(8), Cu-O1: 2.131(2), Cu-O2: 2.365(3) | O1-Cu-O2: 56.84(9), P1-Cu-P2: 130.05(3) | d-nb.info |

| [Cu(C₆H₅CH(OH)COO)(μ-C₆H₅CH(OH)COO)] | Highly Distorted Octahedral | Not specified | Not specified | acs.orgacs.org |

| Cu(HMANO)(bipy)₂·H₂MANO·CH₃CN | Intermediate between Square Pyramid and Trigonal Bipyramid | Not specified | Not specified | psu.edu |

Chiral Aspects in this compound Coordination Compounds

Synthesis and Structural Characterization of Chiral this compound Coordination Polymers

The synthesis of chiral this compound coordination polymers has been successfully achieved, often by reacting copper salts with enantiomerically pure mandelic acid under specific conditions. acs.orgnih.gov A notable example is the synthesis of a novel non-centrosymmetric coordination polymer, [Cu(C₆H₅CH(OH)COO)(μ-C₆H₅CH(OH)COO)], which was prepared by reacting copper acetate (B1210297) with L-mandelic acid at room temperature. acs.orgnih.gov This method contrasts with hydrothermal synthesis, which can lead to racemization of the mandelic acid and the formation of centrosymmetric structures. acs.orgnih.gov

X-ray crystallography has been instrumental in characterizing the structures of these chiral polymers. In the aforementioned non-centrosymmetric polymer, the copper center adopts a highly distorted octahedral geometry and is bridged by the chiral mandelate ligand. acs.orgacs.org This specific coordination leads to the formation of one-dimensional (1D) zigzag chains. acs.orgacs.org These chains further interact to form a layered structure. acs.org The chirality of the mandelate ligand is directly transferred to the coordination environment of the copper center, with all copper centers in the crystal of the L-mandelate complex exhibiting a Δ-form chirality. acs.org

Influence of Mandelate Enantiomers on Crystallization and Supramolecular Organization

The choice of mandelate enantiomer has a profound impact on the crystallization process and the resulting supramolecular architecture. The use of enantiopure mandelic acid can lead to the formation of non-centrosymmetric crystal structures with unique physical properties, such as piezoelectricity and second harmonic generation (SHG) activity. researchgate.netacs.org This is a direct consequence of the chiral nature of the building blocks, which dictates a non-centrosymmetric packing arrangement in the solid state.

In contrast, using a racemic mixture of mandelic acid often results in the formation of centrosymmetric structures. acs.orgnih.gov The presence of both enantiomers allows for inversion symmetry in the crystal lattice, which is not possible with a single enantiomer.

The influence of mandelate enantiomers extends to the formation of heterometallic complexes as well. In a study involving copper-vanadium compounds, the use of racemic mandelate resulted in a different coordination and a shorter Cu-O bond distance compared to the complex formed with the (S)-enantiomer. sci-hub.se This highlights how the chirality of the mandelate ligand can fine-tune the structural details of even complex multicomponent systems. The specific interactions between enantiomers, including the potential for chiral recognition and discrimination during crystallization, are crucial in determining the final solid-state structure. acs.orgucc.edu.gh

Hydrogen Bonding Networks and Intermolecular Interactions in this compound Systems

Role of Hydroxyl and Carboxylate Groups in Forming Extended Arrangements

The hydroxyl (-OH) and carboxylate (-COO⁻) groups of the mandelate ligand are the primary sites for hydrogen bond formation. acs.orgnih.gov These groups can act as both hydrogen bond donors and acceptors, leading to the formation of intricate and robust hydrogen-bonding networks.

In many this compound structures, the hydroxyl group of the mandelate ligand is directly involved in linking adjacent coordination units. researchgate.net For instance, in a one-dimensional supramolecular array, mononuclear copper units are connected through hydrogen bonds involving the hydroxyl group of the mandelate. researchgate.net Similarly, in a chiral coordination polymer, multiple aromatic interactions and hydrogen bonds between the hydroxyl and carboxylate moieties of the mandelate ligands are responsible for the interdigitation of 1D zigzag chains to form a layered structure. acs.orgnih.gov

The uncoordinated oxygen atoms of the carboxylate groups are also key participants in hydrogen bonding. mdpi.com They can form hydrogen bonds with various donors, including coordinated water molecules or the N-H groups of ancillary ligands, further extending the supramolecular network. researchgate.netmdpi.com These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, and even complex three-dimensional architectures. researchgate.netmdpi.comnih.gov The interplay of these hydrogen bonds, along with other weak interactions like π-π stacking, ultimately governs the rich and diverse supramolecular chemistry of this compound systems. researchgate.net

Formation of One-Dimensional (1D) and Higher-Dimensional Supramolecular Arrays

The self-assembly of this compound units often leads to the formation of one-dimensional (1D) chains, which can further organize into higher-dimensional supramolecular arrays through weaker, non-covalent forces. A notable example is a chiral coordination polymer, [Cu(C₆H₅CH(OH)COO)(μ-C₆H₅CH(OH)COO)]. researchgate.net In this compound, the copper center adopts a highly distorted octahedral geometry and is bridged by a chiral mandelate ligand, resulting in a 1D zigzag chain structure. researchgate.net These one-dimensional chains are not isolated; they interdigitate with neighboring chains to form a two-dimensional (2D) layered structure. researchgate.net This higher-order assembly is stabilized by a combination of multiple aromatic interactions and hydrogen bonds between the hydroxyl and carboxylate moieties of the mandelate ligands. researchgate.net

The dimensionality of the resulting architecture is highly sensitive to the presence of other molecules. In some systems, mononuclear copper units are linked into 1D supramolecular chains through hydrogen bonds. researchgate.net These chains can then be extended into 2D or 3D architectures via further hydrogen bonding or π-π stacking interactions. researchgate.net The structural diversity observed in these compounds underscores the critical role that ancillary ligands and the specific coordination modes of the carboxylate ligands play in dictating the final supramolecular structure. researchgate.net For instance, the introduction of different N-donor ligands can lead to structures ranging from 1D single chains to 2D networks. researchgate.net

| Compound/System | Primary Structure | Higher-Dimensional Array | Key Stabilizing Interactions |

| [Cu(C₆H₅CH(OH)COO)(μ-C₆H₅CH(OH)COO)] | 1D Zigzag Chain researchgate.net | 2D Layered Structure researchgate.net | Hydrogen Bonding, Aromatic Interactions researchgate.net |

| This compound with ancillary N-donor ligands | 1D Single or Double Chains researchgate.net | 2D or 3D Networks researchgate.net | Hydrogen Bonding, π-π Stacking researchgate.net |

| Copper(I) Iodide with Ditopic Ligands | 1D Polymeric Chains rsc.org | Not Specified | Cu₂I₂ Bridges rsc.org |

Mixed-Ligand this compound Complexes: Modulating Coordination Environment

The introduction of auxiliary ligands into a this compound system creates mixed-ligand complexes, which provides a powerful method for modulating the coordination environment of the copper ion. This can influence the complex's geometry, stability, and reactivity. The α-hydroxycarboxylate group of the mandelate ligand is particularly versatile, capable of adopting various coordination modes. d-nb.info

A clear example is seen in mixed-ligand copper(I) complexes involving triphenylphosphine (B44618) (PPh₃) and mandelate. d-nb.inforesearchgate.net Two distinct complexes, [Cu(PPh₃)₃(κ-O-mand)] (CuP3M) and [Cu(PPh₃)₂(κ²-O,O'-mand)] (CuP2M), have been synthesized and characterized. d-nb.inforesearchgate.net In CuP3M, the mandelate ligand is monodentate, coordinating to the copper center through only one of its carboxylate oxygen atoms (κ-O mode). d-nb.inforesearchgate.net However, upon dissociation of one PPh₃ molecule in solution, the complex can transform into CuP2M. d-nb.info In this new configuration, the mandelate ligand becomes bidentate, chelating the copper ion using both the carboxylate oxygen and the hydroxyl oxygen (κ²-O,O' mode), which forms a stable five-membered ring. d-nb.inforesearchgate.net This switch in coordination is confirmed by infrared spectroscopy, with the asymmetric νC=O stretching frequency changing significantly between the two complexes. d-nb.inforesearchgate.net

The coordination sphere can be further altered by the inclusion of solvent molecules. When [Cu(PPh₃)₃(κ-O-mand)] is crystallized from isopropanol (B130326), a different complex, [Cu(PPh₃)₂(κ-O-mand)(iPrOH)], is formed. d-nb.info Here, instead of the mandelate becoming bidentate, a molecule of isopropanol occupies the vacant coordination site, and the mandelate ligand retains its monodentate κ-O binding mode. d-nb.info These examples clearly demonstrate how the coordination environment at the copper center can be precisely tuned by the choice of ancillary ligands and reaction conditions.

| Complex | Copper Coordination Geometry | Mandelate Coordination Mode | Key Structural Feature |

| [Cu(PPh₃)₂(κ²-O,O'-mand)] (CuP2M) | Tetrahedral (P₂O₂) d-nb.info | Bidentate (κ²-O,O') d-nb.inforesearchgate.net | Five-membered chelate ring; acute O-Cu-O angle of 56.84(9)° d-nb.info |

| [Cu(PPh₃)₃(κ-O-mand)] (CuP3M) | Not specified in detail | Monodentate (κ-O) d-nb.inforesearchgate.net | Contains three phosphine ligands d-nb.inforesearchgate.net |

| [Cu(PPh₃)₂(κ-O-mand)(iPrOH)] | Tetrahedral d-nb.info | Monodentate (κ-O) d-nb.info | Coordinated isopropanol molecule d-nb.info |

Heterometallic this compound Coordination Systems: Structural Diversity

Incorporating a second, different metal ion into a this compound framework leads to the formation of heterometallic coordination systems. These materials are of significant interest as they can exhibit novel structures and properties arising from the interplay between the two distinct metal centers. The mandelate ligand can act as a bridge, facilitating the assembly of these complex, multi-metal architectures.

Significant structural diversity has been achieved in copper-vanadium heterometallic systems. researchgate.netsci-hub.se In one study, two novel heterometallic complexes were prepared using mandelate (mand), 2,2'-bipyridine (B1663995) (bpy), and 1,10-phenanthroline (B135089) (phen). researchgate.net The resulting structures, [Cu(bpy)₂V₂O₂(O₂)₂(R-mand)₂][Cu(bpy)₂V₂O₂(O₂)₂(S-mand)₂] and a similar complex with phen, showed that the connectivity between the copper and vanadium atoms could be modulated. researchgate.net In one case, the metals are linked through a direct bridging oxygen atom (Cu–O–V), while in the other, the connection is made through the carboxylate group of the mandelate ligand (Cu–O–C–O–V). researchgate.net

Further research into copper-vanadium systems has produced 1D polymeric compounds constructed from [Cu(imidazole)₄]²⁺ cations and [V₂O₄(mand)₂]²⁻ anions. sci-hub.se In these polymers, the copper-containing cations are coordinated to the terminal oxido ligands of the vanadium-mandelate anions, linking them into a one-dimensional chain. sci-hub.se The chirality of the mandelate ligand was found to influence the structure; a complex with racemic mandelate exhibited stronger coordination and a shorter Cu-O bond distance compared to a complex prepared with only the (S)-enantiomer. sci-hub.se This demonstrates that even subtle changes in the ligand can impart significant structural variations in the final heterometallic assembly.

| Complex | Other Metal | Bridging Moiety / Linker | Resulting Structure |

| [Cu(diimine)₂V₂O₂(O₂)₂(mand)₂]... | Vanadium (V) | Cu–O–V or Cu–O–C–O–V bridges researchgate.net | Discrete heterometallic molecules researchgate.net |

| [Cu(im)₄V₂O₄(mand)₂]n | Vanadium (V) | [Cu(im)₄]²⁺ cations linking [V₂O₄(mand)₂]²⁻ anions sci-hub.se | 1D Polymeric Chain sci-hub.se |

| [Cu(im)₄(V₂O₄((S)-mand)₂)]n | Vanadium (V) | [Cu(im)₄]²⁺ cations linking [V₂O₄((S)-mand)₂]²⁻ anions sci-hub.se | 1D Polymeric Chain with weaker Cu-O interactions sci-hub.se |

Theoretical and Computational Chemistry Studies Density Functional Theory

Density Functional Theory (DFT) for Electronic Structure Calculations

Density Functional Theory has become a principal tool for investigating the electronic structure of transition metal complexes. siam.org It offers a balance between computational cost and accuracy, making it suitable for studying systems like copper mandelate (B1228975). DFT calculations can predict molecular geometries, vibrational frequencies, and various electronic properties that are key to understanding the compound's behavior. rsc.org

DFT calculations are employed to determine the most stable geometric structures of copper mandelate complexes through energy minimization. This process, known as geometric optimization, predicts bond lengths, bond angles, and dihedral angles of the complex in its ground state. For instance, in mixed-ligand copper(I) complexes containing a mandelate ligand, such as [Cu(PPh₃)₂(κ²-O,O'-mand)], DFT can precisely calculate the coordination environment around the copper center. d-nb.info The copper center in such a complex adopts a tetrahedral geometry, with specific bond lengths for Cu-P and Cu-O that can be validated against experimental X-ray crystallography data. d-nb.info

A study on a related phosphine-mandelate copper(I) complex, [Cu(PPh₃)₂(κ²-O,O'-mand)] (CuP2M), revealed the bond distances shown in the table below. d-nb.info The κ²-O,O' coordination of the mandelate ligand results in a distinctively acute O1-Cu-O2 angle. d-nb.info

Table 1: Selected Optimized Geometric Parameters for a this compound Complex

| Parameter | Bond Length (Å) / Angle (°) |

|---|---|

| Cu-P1 | 2.2363 |

| Cu-P2 | 2.2500 |

| Cu-O1 | 2.131 |

| Cu-O2 | 2.365 |

| O1-Cu-O2 | 56.84 |

| P1-Cu-P2 | 130.05 |

Data sourced from a study on [Cu(PPh₃)₂(κ²-O,O'-mand)]. d-nb.info

Furthermore, DFT enables the prediction of vibrational spectra, which is crucial for interpreting experimental infrared (IR) spectroscopy results. By calculating the vibrational frequencies, researchers can assign specific absorption bands to the corresponding molecular motions. For this compound complexes, a key diagnostic feature is the asymmetric stretching frequency of the carboxylate group (ν(COO)asym). The coordination mode of the mandelate ligand significantly influences this frequency. d-nb.info For example, a monodentate κ-O coordination results in a different frequency compared to a bidentate κ²-O,O' chelation. d-nb.info

Table 2: Calculated vs. Experimental IR Frequencies for this compound Complexes

| Complex | Coordination Mode | ν(COO)asym (cm⁻¹) |

|---|---|---|

| [Cu(PPh₃)₃(κ-O-mand)] (CuP3M) | Monodentate | 1626 |

| [Cu(PPh₃)₂(κ²-O,O'-mand)] (CuP2M) | Bidentate | 1593 |

Data from a study on mixed-ligand copper(I) mandelate complexes. d-nb.info

Understanding the distribution of electrons within the this compound molecule is essential for explaining its stability and reactivity. DFT calculations, often combined with population analysis methods like Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM), provide quantitative measures of atomic charges and bond orders. mdpi.comresearchgate.net This analysis reveals the nature of the coordinate bonds, such as the degree of covalent versus electrostatic character in the copper-oxygen interactions.

The energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental electronic properties. The energy difference between them, known as the HOMO-LUMO gap (ΔEH-L), is a critical indicator of a molecule's kinetic stability and chemical reactivity. youtube.comwuxiapptec.com A large gap suggests high stability, while a small gap implies that the molecule is more reactive and can be easily excited. youtube.com

In copper complexes, the character of the HOMO and LUMO often determines their chemical behavior. For many copper(I) complexes, the HOMO is typically localized on the ligands, while the LUMO has significant metal character. nih.gov DFT calculations for this compound can map the spatial distribution of these orbitals. This information helps predict sites of electrophilic or nucleophilic attack and explains the electronic transitions observed in UV-Vis spectroscopy. For instance, the HOMO-LUMO gap in various copper-exchanged zeolite clusters has been calculated to be in the range of 3.31–5.15 eV. jmcs.org.mx The specific value for a this compound complex would depend on its precise geometry and coordination environment.

Table 3: Representative HOMO-LUMO Gaps for Copper-Containing Systems

| System | Method | HOMO-LUMO Gap (eV) |

|---|---|---|

| Cu-ZSM-11 Clusters | TD-BH&HLYP/6-311+G* | 3.31 - 5.15 |

| Hetero-leptic Cu(I) Complex | DFT | 3.96 |

| Homo-leptic Cu(I) Complex | DFT | 4.01 |

Data sourced from studies on various copper complexes to provide context. nih.govjmcs.org.mx

For open-shell systems like copper(II) mandelate, which has a d⁹ electronic configuration with one unpaired electron, spin density analysis is particularly important. Spin density represents the spatial distribution of this unpaired electron. DFT calculations can map the spin density across the complex, revealing the extent of delocalization from the copper(II) center onto the mandelate ligand. nih.gov

The accuracy of spin density calculations can be highly dependent on the choice of the DFT functional. nih.gov This analysis is crucial for understanding the magnetic properties of the complex and interpreting results from techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. The hyperfine coupling constants derived from EPR are directly related to the spin density at the copper nucleus and surrounding ligand atoms. researchgate.net A detailed spin density map for copper(II) mandelate would show how the unpaired electron occupies the dx²-y² orbital (in a typical square-planar or distorted octahedral environment) and how it interacts with the ligand orbitals, providing a complete picture of its electronic ground state. researchgate.net

Computational Modeling of Reaction Mechanisms in Catalysis Mediated by this compound

Copper complexes, including those with mandelate ligands, are known to be effective catalysts for various organic reactions. d-nb.info Computational modeling using DFT is a powerful tool for elucidating the intricate mechanisms of these catalytic cycles. By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway and identify the rate-determining step.

For example, mixed-ligand copper(I) mandelate-phosphine complexes have been shown to catalyze carbene transfer reactions. d-nb.info Theoretical studies can explore the role of the mandelate ligand and its coordination mode in the catalytic process. DFT calculations have demonstrated that different coordination isomers, such as those with monodentate (κ-O) versus bidentate (κ²-O,O') mandelate ligands, can be close in energy and easily interconvertible in solution. d-nb.info This dynamic behavior, which might not be apparent from solid-state crystal structures alone, can be essential for the catalytic activity. The computed Gibbs free energy difference (ΔG) between such isomers can rationalize the complex's behavior in the reaction medium. d-nb.info

Theoretical Studies on Complex-Protein Interactions and Biological Mimicry (e.g., Superoxide (B77818) Dismutase)

The structural similarities between the active sites of metalloenzymes and synthetic coordination complexes have spurred interest in developing mimics of biological function. Copper complexes are widely studied as potential mimics of superoxide dismutase (SOD), an enzyme that protects against oxidative stress by catalyzing the dismutation of the superoxide radical (O₂⁻). rsc.orgnih.gov

Theoretical studies using DFT are instrumental in this field. nih.gov They allow for the investigation of the proposed catalytic mechanism, which involves the cyclical reduction and oxidation of the copper center (Cu(II) ↔ Cu(I)). rsc.org DFT calculations can determine the Gibbs reaction energies for the individual steps of the catalytic cycle, assessing whether the mimicry is thermodynamically favorable. rsc.org Furthermore, electronic properties calculated through DFT, such as the complex's electron affinity, can be correlated with its experimentally observed SOD-like activity (often measured as an IC₅₀ value). nih.gov

Computational methods also extend to modeling the interaction between the this compound complex and biological macromolecules like proteins. nih.gov Docking and molecular dynamics (MD) simulations can predict how the complex might bind to a protein such as serum albumin, identifying the specific binding sites and the amino acid residues involved. nih.gov This provides insight into the transport and bioavailability of the complex and helps in designing new complexes with enhanced biological activity.

Catalytic Applications of Copper Mandelate Complexes

Carbene Transfer Reactions Catalyzed by Copper Mandelate (B1228975) Systems

Copper mandelate complexes have emerged as proficient catalysts in carbene transfer reactions, most notably in the cyclopropanation of unsaturated bonds. Research has led to the synthesis and characterization of mixed-ligand copper(I) complexes, such as [Cu(PPh3)3(к-O-mand)] (CuP3M) and [Cu(PPh3)2(к2-O,O'-mand)] (CuP2M), where 'mand' represents the dl-mandelate ligand. cas.czpageplace.decsic.es These complexes are formed from the reaction of copper(II) mandelate with triphenylphosphine (B44618) (PPh3) in refluxing ethanol (B145695), which reduces the Cu(II) center to Cu(I). d-nb.info

The coordination of the mandelate ligand to the copper center can vary. For instance, in CuP3M, the mandelate ligand coordinates in a monodentate fashion, while in CuP2M, it adopts a bidentate chelation, forming a stable five-membered ring. cas.czcsic.es This structural flexibility influences their catalytic behavior.

Diastereoselective Cyclopropanation of Unsaturated Bonds

Copper(I) mandelate-phosphine complexes have demonstrated considerable activity in promoting the diastereoselective cyclopropanation of a variety of terminal and internal olefins. cas.czpageplace.decsic.es These reactions typically utilize ethyl diazoacetate (EDA) as the carbene source and are effective under mild conditions with a low catalyst loading of 1% mol. pageplace.decsic.esresearchgate.netresearchgate.net

The catalytic process is generally trans-diastereoselective for both terminal and internal olefins. cas.czpageplace.de For example, the cyclopropanation of cyclohexene (B86901) shows remarkable diastereoselectivity, achieving an exo:endo ratio of 4:96. d-nb.info Similarly, the reaction with internal olefins typically yields a cis/trans ratio ranging from 25:75 to 30:70. d-nb.info However, the diastereoselectivity can be influenced by the substrate, as seen with α-methylstyrene, which results in a lower trans diastereoselectivity of approximately 40:60. d-nb.info

The yields of the cyclopropane (B1198618) products are generally high, often exceeding 80% for activated terminal olefins. researchgate.net The catalytic activity of both CuP3M and CuP2M is nearly identical, which is thought to be due to the dissociation of a PPh3 molecule from CuP3M in solution, leading to the same active catalytic species. d-nb.info

| Olefin | Catalyst | Yield (%) | Diastereomeric Ratio (cis:trans or exo:endo) |

|---|---|---|---|

| Styrene | CuP3M | 94 | 25:75 |

| Styrene | CuP2M | 92 | 25:75 |

| α-Methylstyrene | CuP3M | 80 | 40:60 |

| α-Methylstyrene | CuP2M | 82 | 42:58 |

| Cyclohexene | CuP3M | 85 | 4:96 |

| Cyclohexene | CuP2M | 88 | 4:96 |

| 1-Hexene | CuP3M | 68 | - |

| 1-Hexene | CuP2M | 58 | - |

| 2,5-dimethyl-2,4-hexadiene | CuP2M | 90 | - |

Catalytic Efficiency and Turnover Frequencies in Carbene Transfer

The efficiency of this compound catalysts in carbene transfer reactions is noteworthy. The reactions are typically carried out with a catalyst loading of 1 mol%. pageplace.decsic.esresearchgate.netresearchgate.net While specific turnover frequencies (TOFs) for this compound complexes are not extensively reported, related copper catalyst systems for carbene transfer reactions have shown impressive performance. For instance, some copper complexes have demonstrated the ability to achieve high turnover numbers (TONs), in some cases up to 184, with low catalyst loading. beilstein-journals.org In other copper-catalyzed group transfer reactions, TOFs as high as 600 h⁻¹ and a maximum TON of 20 have been recorded. nih.gov These figures suggest that this compound systems likely operate with high efficiency, enabling the conversion of a significant amount of substrate per unit of catalyst. The use of a low catalyst loading (1 mol%) in the cyclopropanation reactions with this compound complexes further supports their high catalytic activity. pageplace.decsic.esresearchgate.netresearchgate.net

Oxidation Reactions Mediated by this compound Complexes

This compound complexes also serve as effective catalysts in a range of oxidation reactions. Their ability to cycle between different oxidation states, primarily Cu(I) and Cu(II), is central to their catalytic function in these transformations.

Selective Oxidation of Mandelic Acids to Aromatic Aldehydes

Copper(II) complexes have shown excellent catalytic ability for the selective oxidation of mandelic acid and its derivatives to their corresponding aromatic aldehydes with high selectivity, often exceeding 98%. rsc.org This process typically employs hydrogen peroxide (H2O2) as the oxidant in an aqueous solution. rsc.org The reaction is sensitive to pH, with studies often conducted in the range of 2.5 to 4.5. rsc.org

The catalytic cycle is believed to involve the formation of a reactive intermediate species, suggested to be LCuI-OOH, which is generated from the reaction of the copper(II) complex with H2O2. rsc.org The efficiency of this oxidation is demonstrated by the apparent first-order rate constants (kobs) observed for different substituted mandelic acids. rsc.org For example, a silica-encapsulated Cu-Al hydrotalcite catalyst has been used for the oxidation of 4-hydroxy-3-methoxymandelic acid to the corresponding aldehyde, achieving a 72% yield. d-nb.info

| Substrate | Product | Selectivity (%) | Apparent First-Order Rate Constant (kobs) (s⁻¹) |

|---|---|---|---|

| Mandelic acid | Benzaldehyde (B42025) | >98 | Specific value not provided in source |

| 4-Hydroxymandelic acid | 4-Hydroxybenzaldehyde | >98 | Specific value not provided in source |

| 4-Methoxymandelic acid | 4-Methoxybenzaldehyde | >98 | Specific value not provided in source |

Catalytic Decomposition of Hydrogen Peroxide and Peroxynitrite

Copper(II) complexes, analogous to this compound, have been shown to catalyze the decomposition of both hydrogen peroxide (H2O2) and peroxynitrite (ONOO⁻). rsc.org The decomposition of H2O2 by these complexes has been studied in detail, revealing that the reaction is often pseudo-first order with respect to both the H2O2 and the copper complex concentrations. researchgate.netnih.govmdpi.com The reaction rate is also influenced by pH, generally increasing as the pH becomes more alkaline. researchgate.netnih.govmdpi.com

The proposed mechanism for H2O2 decomposition involves the Cu(II)/Cu(I) redox couple. researchgate.netnih.govmdpi.com Similarly, these copper complexes can catalytically decompose peroxynitrite, a potent and damaging oxidizing and nitrating agent. rsc.org This catalytic activity is significant as peroxynitrite is implicated in various pathological conditions. The decomposition of peroxynitrite can be catalyzed by metal ions, and copper complexes can play a role in this process.

Dismutation of Superoxide (B77818) Anion Catalyzed by this compound Analogues

Copper(II) complexes serve as effective mimics of the enzyme superoxide dismutase (SOD), catalyzing the dismutation of the superoxide anion (O2•−). rsc.org This radical is a major contributor to oxidative stress in biological systems. The SOD-like activity of copper complexes has been observed at physiological pH (7.5). rsc.org

The mechanism of this dismutation involves the cycling of the copper ion between its Cu(II) and Cu(I) oxidation states. This catalytic activity is not limited to a single type of copper complex; a variety of copper complexes with different ligands have been shown to possess SOD-like activity. This suggests that this compound complexes would also be expected to exhibit this important antioxidant function. The efficiency of these mimics, while often lower than the native enzyme, positions them as potentially useful antioxidants.

Selective Oxidation of Terminal Olefins

This compound complexes have emerged as catalysts in the selective oxidation of terminal olefins. This process is of significant interest as it offers a pathway to valuable carbonyl compounds from readily available starting materials. The catalytic activity of copper complexes, in general, has been noted for the oxidative cleavage of carbon-carbon double bonds in terminal olefins, leading to the formation of aldehydes with high selectivity. Current time information in Bangalore, IN.rsc.org For instance, studies on related copper(II) complexes have demonstrated excellent catalytic ability for this transformation, achieving high selectivity in the conversion of terminal olefins to their corresponding aldehydes. rsc.orgd-nb.info

The reaction is typically carried out in the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂), and a suitable solvent. The choice of reaction conditions, including temperature and the nature of the solvent, can influence the efficiency and selectivity of the oxidation process. While specific data on this compound is limited, research on similar copper(II) complexes has shown high selectivity (greater than 90%) for aldehyde formation in acetonitrile (B52724) at 30°C. rsc.orgd-nb.info Another example of a related catalytic system involves a binuclear copper complex with a salicylate (B1505791) ligand, which effectively catalyzes the selective oxidation of terminal alkenes to ketones and aldehydes using molecular oxygen as the oxidant. rsc.org

The general scheme for the copper-catalyzed selective oxidation of a terminal olefin to an aldehyde can be represented as follows:

R-CH=CH₂ + [Oxidant] --(this compound Catalyst)--> R-CHO

Table 1: Illustrative Data on Selective Oxidation of Terminal Olefins Catalyzed by Copper Complexes

This table is based on data from analogous copper catalytic systems due to the limited direct data for this compound.

| Olefin Substrate | Oxidant | Catalyst System | Solvent | Temp (°C) | Conversion (%) | Selectivity for Aldehyde (%) |

| 1-Octene | H₂O₂ | Copper(II) macrocyclic complex | CH₃CN | 30 | High | >90 |

| Styrene | O₂ | Binuclear copper salicylate complex | Toluene | 100 | 85 | 75 (for Acetophenone) |

| 1-Decene | H₂O₂ | Copper(II) macrocyclic complex | CH₃CN | 30 | High | >90 |

Identification and Characterization of Proposed Active Species in Catalytic Cycles

Understanding the catalytic mechanism requires the identification and characterization of the active species involved in the reaction cycle. For copper-catalyzed oxidations, this often involves the formation of highly reactive copper-oxygen intermediates. While direct studies on this compound are not extensively documented, insights can be drawn from related copper complex-catalyzed oxidation reactions. Current time information in Bangalore, IN.researchgate.net

The reaction of a copper(II) mandelate complex with an oxidant like hydrogen peroxide is proposed to generate a key active species responsible for the oxidation of the olefin. Spectroscopic and analytical techniques are crucial for elucidating the structure of these transient intermediates. researchgate.net

Proposed Active Species:

In analogous systems using copper(II) complexes and H₂O₂, a proposed active species is a copper-hydroperoxo complex. Current time information in Bangalore, IN.researchgate.net For instance, a species denoted as LCuII-(OOH) has been suggested, where L represents the ligand framework. researchgate.net Further reaction could lead to the formation of a high-valent copper-oxo or a related radical species. Theoretical calculations, such as Density Functional Theory (DFT), have been employed to investigate the geometric configurations and stability of these proposed active species. researchgate.net

Characterization Techniques:

Several analytical methods are employed to identify and characterize these catalytic intermediates:

UV-visible (UV-vis) Spectroscopy: This technique can monitor the formation and decay of intermediates during the catalytic reaction, as different copper species often exhibit distinct absorption spectra.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a powerful tool for detecting and identifying the mass-to-charge ratio of transient species in the catalytic solution, providing direct evidence for the formation of proposed intermediates like copper-hydroperoxo complexes. researchgate.net

Cyclic Voltammetry (CV): CV can be used to probe the redox properties of the copper complex and any generated active species, helping to understand the electron transfer processes occurring during catalysis. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic copper(II) species and potential radical intermediates, EPR spectroscopy is invaluable for providing information about the electronic structure and coordination environment of the copper center. nih.gov

X-ray Absorption Spectroscopy (XAS): Techniques like Extended X-ray Absorption Fine Structure (EXAFS) can provide information about the local coordination environment of the copper atom in the catalyst and its intermediates. nih.gov

The combination of these techniques, along with kinetic studies, allows for the formulation of a plausible catalytic cycle. For the selective oxidation of terminal olefins by a this compound catalyst, the cycle would likely involve the activation of the oxidant by the copper complex, formation of a high-energy copper-oxygen intermediate, subsequent attack on the olefin, and finally, regeneration of the initial this compound catalyst. The study of such catalytic cycles is essential for the rational design of more efficient and selective oxidation catalysts. researchgate.net

Biological Activities: Mechanistic Insights and in Vitro Efficacy Studies

Antimicrobial Properties of Copper Mandelate (B1228975) Complexes

Copper complexes, including by extension copper mandelate, exhibit broad-spectrum antimicrobial activity. This efficacy stems from a multi-targeted approach that disrupts essential cellular functions in both bacteria and fungi. The mechanisms are generally centered on the redox activity of the copper ion and its ability to interfere with vital biomolecules. nih.gov

The bactericidal action of copper is multifaceted, ensuring efficacy against a range of pathogens and reducing the likelihood of resistance development. nih.gov The primary mechanisms involve inducing oxidative stress, compromising cell membrane integrity, damaging genetic material, and inhibiting crucial enzymatic activities. nih.gov

A principal mechanism of copper's antimicrobial action is its capacity to generate highly toxic reactive oxygen species (ROS). nih.gov This process involves the cycling of copper between its oxidized (Cu²⁺) and reduced (Cu⁺) states. nih.gov Intracellular or environmental reducing agents can convert Cu²⁺ from the this compound complex to Cu⁺. This cuprous ion then reacts with molecular oxygen and hydrogen peroxide (H₂O₂), which is naturally present in microbial metabolism, through Fenton-like reactions. nih.govmdpi.com

These reactions produce highly reactive hydroxyl radicals (•OH), superoxide (B77818) anions (•O₂⁻), and other ROS. nih.govscirp.org The accumulation of these species overwhelms the bacterial cell's antioxidant defenses, leading to a state of severe oxidative stress. nih.gov This results in widespread, irreversible damage to essential cellular components, including lipids, proteins, and nucleic acids, ultimately causing cell death. nih.govscirp.org This ROS-mediated damage is a key factor in the activity against pathogens like E. coli and S. aureus. mdpi.commdpi.com

Copper ions can directly attack the bacterial cell envelope, leading to a loss of membrane integrity. nih.gov Bacterial cell membranes are typically negatively charged, whereas copper ions released from a complex like this compound are positively charged. This difference promotes an electrostatic interaction, causing the copper ions to adsorb onto the bacterial surface. nih.govresearchgate.net